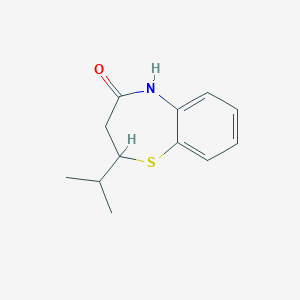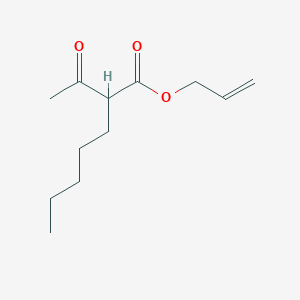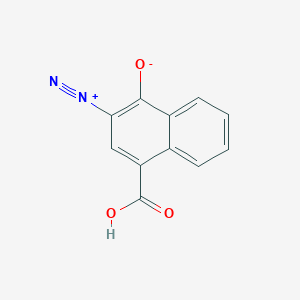
4-Carboxy-2-diazonionaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C₁₁H₆N₂O₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carboxyl and diazonium functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-carboxy-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene-1-carboxylic acid, which is then reduced to 4-amino-1-naphthoic acid. This intermediate is subjected to diazotization using sodium nitrite and hydrochloric acid under cold conditions to yield the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carboxy-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, such as Sandmeyer reactions, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 4-Carboxy-2-aminonaphthalene.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-2-diazonionaphthalen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable diazonium salts.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Carboxy-2-diazonionaphthalen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonionaphthalen-1-olate: Similar structure but lacks the carboxyl group.
4-Carboxy-2-aminonaphthalene: Precursor in the synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate.
Naphthoquinone derivatives: Products of oxidation reactions.
Uniqueness
This compound is unique due to the presence of both carboxyl and diazonium functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
97606-12-7 |
|---|---|
Molekularformel |
C11H6N2O3 |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
4-carboxy-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C11H6N2O3/c12-13-9-5-8(11(15)16)6-3-1-2-4-7(6)10(9)14/h1-5H,(H-,14,15,16) |
InChI-Schlüssel |
BPAAASFRRLDLMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



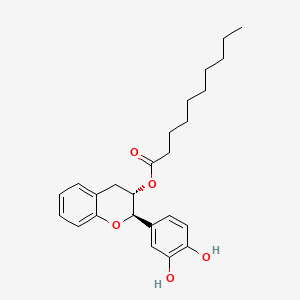
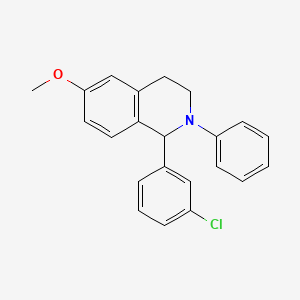



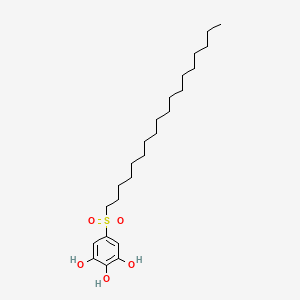

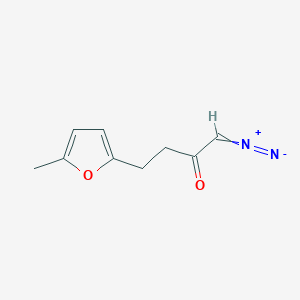
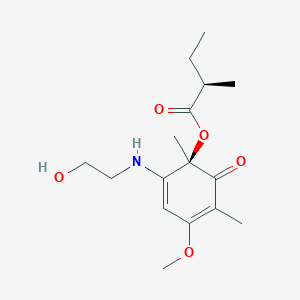

![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
